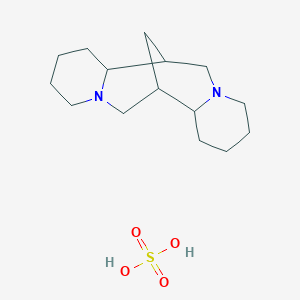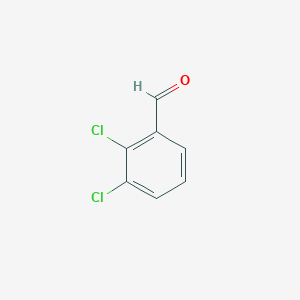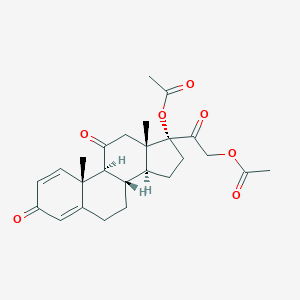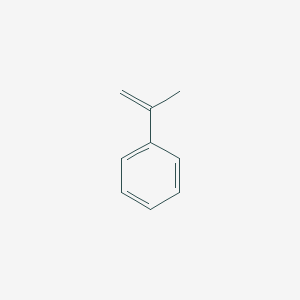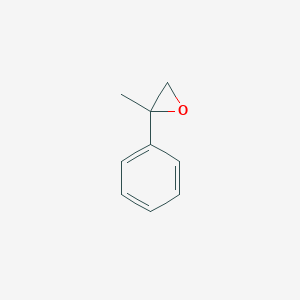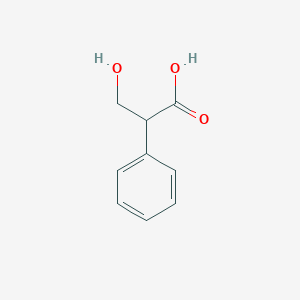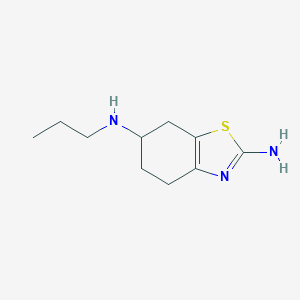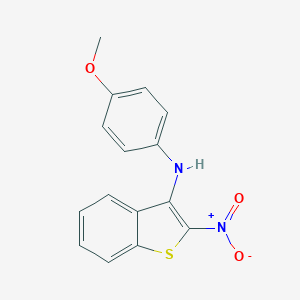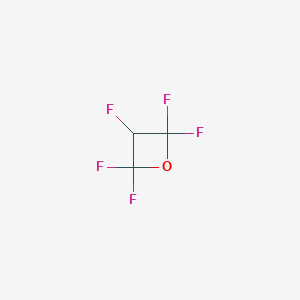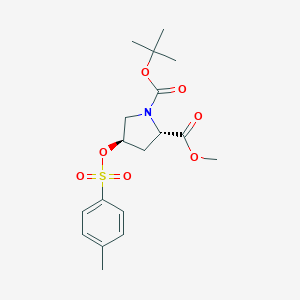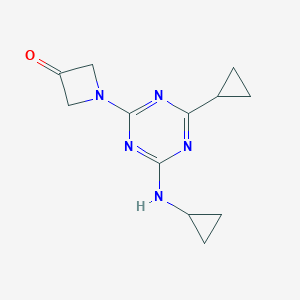
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-, also known as ACT, is a synthetic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
作用机制
The mechanism of action of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in bacterial, fungal, and cancer cell growth and proliferation. Specifically, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to inhibit the activity of DNA gyrase and topoisomerase IV in bacterial cells, which are essential enzymes for DNA replication and cell division. In fungal cells, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- is believed to inhibit the activity of ergosterol biosynthesis, which is a critical component of the fungal cell membrane. In cancer cells, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to induce apoptosis and inhibit cell cycle progression.
生化和生理效应
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to have various biochemical and physiological effects, including the inhibition of bacterial, fungal, and cancer cell growth and proliferation. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential. However, further research is needed to fully understand the biochemical and physiological effects of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-.
实验室实验的优点和局限性
One of the main advantages of using 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in lab experiments is its broad spectrum of activity against various bacterial and fungal strains, as well as its potential anticancer activity. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has shown low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one limitation of using 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
未来方向
There are several future directions for research on 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-, including the optimization of its synthesis method to improve its yield and scalability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- and its potential therapeutic applications. Furthermore, research on the pharmacokinetics and pharmacodynamics of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in animal models and humans is needed to determine its safety and efficacy as a therapeutic agent. Finally, the development of novel derivatives and analogs of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- may lead to the discovery of more potent and selective therapeutic agents.
合成方法
The synthesis method for 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- involves a series of chemical reactions, including the condensation of cyclopropylamine with cyanuric chloride to form the intermediate compound, 4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-amine. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form the final product, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-.
科学研究应用
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been extensively studied for its potential therapeutic applications, including its use as an antibacterial agent, antifungal agent, and anticancer agent. In particular, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has demonstrated antifungal activity against Candida albicans and Cryptococcus neoformans. Furthermore, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has exhibited significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
CAS 编号 |
148312-49-6 |
|---|---|
产品名称 |
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- |
分子式 |
C12H15N5O |
分子量 |
245.28 g/mol |
IUPAC 名称 |
1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-one |
InChI |
InChI=1S/C12H15N5O/c18-9-5-17(6-9)12-15-10(7-1-2-7)14-11(16-12)13-8-3-4-8/h7-8H,1-6H2,(H,13,14,15,16) |
InChI 键 |
KTDIVPQKCJMTIJ-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4 |
规范 SMILES |
C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4 |
其他 CAS 编号 |
148312-49-6 |
同义词 |
1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-on e |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



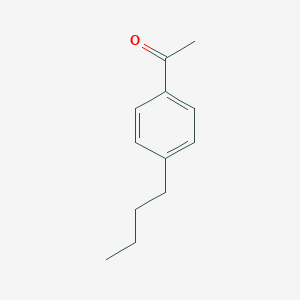
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)
